Cas no 1226434-68-9 (1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine)

1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a sulfonamide-based compound featuring a pyrrolidine core substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a 4-methoxyphenyl moiety. This structure imparts unique physicochemical properties, including enhanced stability and potential bioactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro-fluoro substitution on the benzenesulfonyl group may improve electrophilic reactivity, while the methoxyphenyl moiety could influence lipophilicity and binding affinity. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The compound's synthetic versatility and structural specificity make it suitable for targeted studies in medicinal chemistry and molecular design.
1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine structure
1226434-68-9 structure
Product Name:1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine
CAS No:1226434-68-9
MF:C17H17ClFNO3S
MW:369.83818602562
CID:6101404
PubChem ID:49676498
Update Time:2025-06-15

1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine
    • 1-(3-chloro-4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)pyrrolidine
    • SR-01000925149
    • 1226434-68-9
    • SR-01000925149-1
    • F5831-2957
    • VU0522036-1
    • 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine
    • AKOS024520288
    • Inchi: 1S/C17H17ClFNO3S/c1-23-14-4-2-12(3-5-14)13-8-9-20(11-13)24(21,22)15-6-7-17(19)16(18)10-15/h2-7,10,13H,8-9,11H2,1H3
    • InChI Key: RCSGSEKFFRLHQF-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(F)C(Cl)=C2)(=O)=O)CCC(C2=CC=C(OC)C=C2)C1

Computed Properties

  • Exact Mass: 369.0601704g/mol
  • Monoisotopic Mass: 369.0601704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55Ų

1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine Pricemore >>

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Additional information on 1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine

Introduction to Compound with CAS No 1226434-68-9 and Product Name: 1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine

1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1226434-68-9, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates a pyrrolidine core, which is a six-membered heterocyclic ring containing nitrogen, making it a valuable scaffold for medicinal chemistry applications.

The presence of a 3-chloro-4-fluorobenzenesulfonyl group in the molecule introduces specific electronic and steric characteristics that can influence its interactions with biological targets. The chloro and fluoro substituents are particularly noteworthy, as they are frequently employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of molecules. These substituents can enhance binding affinity, improve metabolic stability, and influence drug distribution, making them highly desirable in the design of novel therapeutic agents.

The 4-methoxyphenyl moiety further enriches the structural complexity of this compound, providing additional opportunities for interaction with biological receptors. Methoxy groups are known to enhance solubility and bioavailability, which are critical factors in the development of effective pharmaceuticals. The combination of these structural elements suggests that 1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine could exhibit a range of biological activities, making it a compelling subject for further investigation.

In recent years, there has been a growing interest in the development of novel scaffolds based on pyrrolidine derivatives due to their demonstrated efficacy in various therapeutic areas. Pyrrolidine-containing compounds have shown promise in the treatment of neurological disorders, cardiovascular diseases, and inflammatory conditions. The specific arrangement of substituents in 1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine may confer unique pharmacological properties that could make it an attractive lead compound for drug development.

One of the most exciting aspects of this compound is its potential application in the field of enzyme inhibition. The benzenesulfonyl group is known to interact effectively with serine proteases, which are implicated in numerous diseases, including cancer and inflammation. By targeting these enzymes, 1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine could potentially modulate disease pathways and provide therapeutic benefits. Current research is focused on identifying and optimizing compounds that can selectively inhibit these enzymes without causing off-target effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. The use of modern spectroscopic methods like NMR and mass spectrometry allows for precise characterization of the compound's structure, ensuring that it meets the stringent requirements for pharmaceutical applications.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of 1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine with biological targets. These studies provide valuable insights into how the compound interacts with enzymes and receptors at the molecular level, guiding the design of more potent and selective derivatives. By leveraging computational tools, researchers can accelerate the drug discovery process and identify promising candidates for further experimental validation.

The potential therapeutic applications of this compound are vast. Initial studies suggest that it may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. Additionally, its structural features could make it effective against bacterial infections by interfering with essential bacterial enzymes. As research progresses, new applications may emerge as scientists explore its full pharmacological potential.

In conclusion,1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-methoxyphenyl)pyrrolidine (CAS No 1226434-68-9) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural composition and demonstrated biological activity make it a valuable asset for drug discovery efforts aimed at addressing various diseases. Continued investigation into this compound will likely yield important insights into its mechanisms of action and therapeutic applications.

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